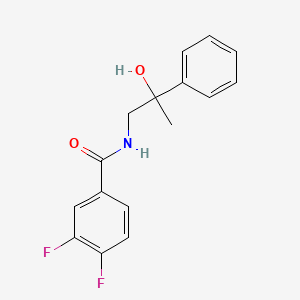

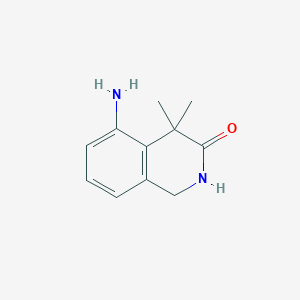

![molecular formula C7H8N4O B2911093 1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 51222-27-6](/img/structure/B2911093.png)

1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one” is a derivative of Sildenafil . Sildenafil is a potent, selective inhibitor of cGMP specific phosphodiesterase type 5 (PDE5) and is used to treat erectile dysfunction and pulmonary arterial hypertension .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves the formation of pyrazol-3-one substrates . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . The synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .

Chemical Reactions Analysis

The reaction mechanism of pyrazolo[3,4-d]pyrimidines involves sequential Knoevenagel–Michael addition reactions that can be catalyzed in both acidic and basic conditions . The reaction mixture was heated at reflux for 6 hours then allowed to cool down to room temperature .

Mechanism of Action

Target of Action

The primary target of 1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines . For example, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also has moderate activity against HepG-2 with an IC50 range of 48–90 nM .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one in lab experiments is its broad spectrum of biological activities. This compound has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory properties, making it a versatile tool for researchers. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on 1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one. Some of these include:

- Further investigation of the mechanism of action of this compound, including its interactions with specific receptors and enzymes in the body.

- Development of new synthesis methods to improve the yield and purity of the final product.

- Exploration of the potential applications of this compound in material science, including its use in the development of new materials with unique properties.

- Investigation of the potential of this compound as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders.

Conclusion

In conclusion, this compound is a heterocyclic compound that has shown great potential in scientific research. Its unique chemical structure, broad spectrum of biological activities, and potential applications in medicinal chemistry and material science make it a promising candidate for future research. Further investigation of its mechanism of action, development of new synthesis methods, and exploration of its potential as a therapeutic agent for other diseases are just a few of the many future directions for research on this compound.

Synthesis Methods

The synthesis of 1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one involves the reaction of 5-amino-1,3-dimethylpyrazole-4-carboxylic acid with ethyl acetoacetate in the presence of acetic anhydride and triethylamine. The reaction proceeds through a cyclization process, which results in the formation of the target compound. This synthesis method has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. It has also been investigated for its potential as an antiviral agent against hepatitis C virus and as a therapeutic agent for Alzheimer's disease.

Biochemical Analysis

Biochemical Properties

1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one has been found to interact with various enzymes and proteins. Specifically, it has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . This interaction suggests that the compound could play a role in regulating cell cycle progression .

Cellular Effects

In cellular studies, this compound has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It appears to exert its effects by inhibiting CDK2, leading to alterations in cell cycle progression and the induction of apoptosis within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically CDK2 . By inhibiting CDK2, it can induce changes in gene expression and disrupt normal cell cycle progression .

Properties

IUPAC Name |

1,3-dimethyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c1-4-5-6(11(2)10-4)7(12)9-3-8-5/h3H,1-2H3,(H,8,9,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXZYDHNBAILPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1N=CNC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

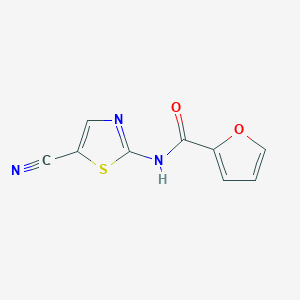

![2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2911012.png)

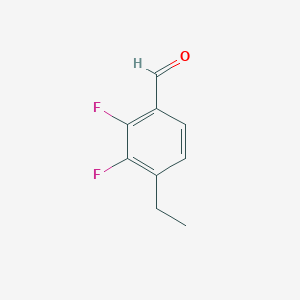

![1-[4-(Aminomethyl)piperidin-1-yl]-2-ethoxyethanone](/img/structure/B2911016.png)

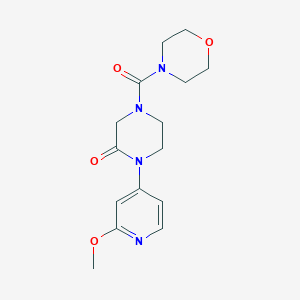

![3-(1-(1H-1,2,4-triazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2911020.png)

![Di-tert-butyl 1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate](/img/structure/B2911021.png)

![[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid](/img/structure/B2911024.png)

![N-(benzo[d]thiazol-5-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2911026.png)

![N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2911029.png)

![2-Chloro-N-[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]propanamide](/img/structure/B2911033.png)